molecular formula C12H21N3O4S B7569205 2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid

2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid

Cat. No. B7569205
M. Wt: 303.38 g/mol
InChI Key: QEGISOQENBDYBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid, also known as EIPA, is a compound that has gained significant attention in the scientific community due to its potential applications in the field of research.

Mechanism of Action

2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid acts as an inhibitor of Na+/H+ exchangers by binding to the extracellular domain of the protein. This binding prevents the exchange of Na+ and H+ ions, leading to a decrease in intracellular pH. The decrease in intracellular pH can have various effects on cellular processes, depending on the cell type and the specific Na+/H+ exchanger being inhibited.
Biochemical and Physiological Effects:
The inhibition of Na+/H+ exchangers by 2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid has been shown to have various biochemical and physiological effects. For example, 2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid has been shown to inhibit cell proliferation and migration in cancer cells, suggesting a potential role in cancer therapy. It has also been shown to reduce blood pressure in animal models of hypertension, indicating a potential use in the treatment of hypertension. Additionally, 2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid has been shown to protect against ischemic heart disease by reducing the size of myocardial infarction.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid in lab experiments is its specificity for Na+/H+ exchangers, which allows for targeted inhibition of this protein. Additionally, 2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid has been well characterized in the scientific literature, making it a reliable tool for research. However, one limitation of using 2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid is its potential off-target effects, which can complicate data interpretation. Additionally, 2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are numerous future directions for the use of 2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid in scientific research. One potential direction is the development of 2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid analogs with improved specificity and reduced toxicity. Additionally, further studies are needed to fully understand the role of Na+/H+ exchangers in various biological processes and diseases. 2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid may also have potential applications in the development of new therapies for cancer, hypertension, and ischemic heart disease.

Synthesis Methods

2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid is synthesized by reacting 1-ethyl-2-methylimidazole with 2-methylpropylamine and then adding sulfonyl chloride. The resulting compound is then purified to obtain 2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid. This synthesis method has been well established in the scientific community and has been used in numerous studies.

Scientific Research Applications

2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid has been widely used in scientific research due to its ability to inhibit the activity of Na+/H+ exchangers, which play a crucial role in regulating intracellular pH. 2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid has been used to study the role of Na+/H+ exchangers in various biological processes, such as cell proliferation, migration, and apoptosis. It has also been used to investigate the role of Na+/H+ exchangers in diseases such as cancer, hypertension, and ischemic heart disease.

properties

IUPAC Name

2-[(1-ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O4S/c1-5-14-7-11(13-10(14)4)20(18,19)15(6-9(2)3)8-12(16)17/h7,9H,5-6,8H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGISOQENBDYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)N(CC(C)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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